3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-acetamidophenyl)propanamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a bicyclic heteroaromatic core with a tert-butyl group at the N1 position and a 4-acetamidophenyl-substituted propanamide side chain. The acetamido group at the para position of the phenyl ring may enhance solubility or target binding compared to simpler aryl substituents .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-3-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-13(27)23-14-5-7-15(8-6-14)24-17(28)9-10-25-12-21-18-16(19(25)29)11-22-26(18)20(2,3)4/h5-8,11-12H,9-10H2,1-4H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJDXWPYPZWDPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCN2C=NC3=C(C2=O)C=NN3C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-acetamidophenyl)propanamide typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The tert-butyl group is introduced via alkylation reactions, while the acetamidophenyl moiety is incorporated through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, scale-up processes are employed to ensure that the compound can be produced in large quantities while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-acetamidophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds.
Scientific Research Applications
3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-acetamidophenyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-acetamidophenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Key Observations :
- The 4-acetamidophenyl substituent in the target compound likely improves aqueous solubility and target affinity compared to the 4-methyl or 4-ethoxy variants due to hydrogen-bonding interactions .
- The propanamide linker (vs. shorter acetamide in BI81544) may influence conformational flexibility and binding kinetics .
- Replacement of the tert-butyl group with a methyl group (as in ’s furan derivative) reduces steric bulk but may compromise metabolic stability .
Pharmacophoric and Functional Comparisons
- Pyridazine Derivatives (): Compounds like (3S)-3-tert-butyl-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-2-methyl-6-oxo-3H-pyridazine-5-carboxamide share the tert-butyl and oxo motifs but replace the pyrazolo[3,4-d]pyrimidinone core with a pyridazine ring.
- Urea-Linked Analogues (): The urea moiety in 1-[(furan-2-yl)methyl]-3-(2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetyl)urea introduces additional hydrogen-bond donors, which could enhance interactions with ATP-binding pockets but reduce cell permeability .
Research Implications and Gaps
While the target compound’s structural features suggest optimization for kinase inhibition or nucleotide mimicry, direct biological data are lacking. Comparative studies with BI81544 () and methyl/ethoxy variants () could clarify the impact of substituents on potency and pharmacokinetics. Further exploration of the acetamido group’s role in target engagement, as seen in kinase inhibitors like imatinib, is warranted .
Biological Activity
3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-acetamidophenyl)propanamide is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are noted for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique molecular structure that includes a pyrazolo-pyrimidine core with various functional groups:
- Molecular Formula: C18H21N5O2
- Molecular Weight: 341.40 g/mol
- Key Functional Groups:
- Pyrazolo[3,4-d]pyrimidine moiety
- Acetamidophenyl group
- Propanamide side chain
This structural arrangement contributes to its potential biological activity by influencing its interaction with various biological targets.
Mechanisms of Biological Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit a range of biological activities, including:
-
Antitumor Activity:
- Pyrazolo derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, compounds similar to the target molecule have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
-
Anti-inflammatory Effects:
- These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses.
-
Antimicrobial Properties:
- Some derivatives have shown effectiveness against bacterial strains by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Case Study 1: Antitumor Activity
A study investigating the antitumor effects of pyrazolo[3,4-d]pyrimidine derivatives found that the compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspase-3 .
Case Study 2: Anti-inflammatory Effects
In another study focused on inflammatory diseases, the compound demonstrated a dose-dependent inhibition of nitric oxide production in RAW264.7 macrophages stimulated with lipopolysaccharide (LPS). At concentrations of 25 µM and above, significant reductions in nitric oxide levels were recorded, indicating its potential as an anti-inflammatory agent .
Comparative Analysis
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-acetamidophenyl)propanamide | Antitumor, Anti-inflammatory | Induction of apoptosis; inhibition of NO production |
| Similar Pyrazolo Derivative | Antimicrobial | Disruption of cell wall synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
